

Comparative Selectivity Profile of 4-(Aminomethyl)piperidine Derivatives

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Compound of Interest

1-(4-(Aminomethyl)piperidin-1yl)ethanone

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A guide for researchers on the pharmacological profiles of compounds structurally related to **1- (4-(Aminomethyl)piperidin-1-yl)ethanone**, including detailed experimental methodologies for selectivity profiling.

Due to the limited publicly available pharmacological data for **1-(4-(Aminomethyl)piperidin-1-yl)ethanone**, this guide provides a comparative analysis of structurally related 4-(aminomethyl)piperidine derivatives. This class of compounds has been shown to interact with a variety of G-protein coupled receptors (GPCRs), including opioid, dopamine, and serotonin receptors. Understanding the selectivity profile of these analogs is crucial for drug discovery and development.

Data Presentation: Comparative Selectivity of Piperidine Derivatives

The following tables summarize the binding affinities and functional activities of representative piperidine-based compounds at various receptor targets. These compounds share the core piperidine scaffold and provide insight into the structure-activity relationships that govern selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine Derivatives at Selected Receptors



Comp ound/ Derivat ive Class	μ- Opioid Recept or (MOR)	δ- Opioid Recept or (DOR)	K- Opioid Recept or (KOR)	Dopam ine D2 Recept or	Dopam ine D3 Recept or	Dopam ine D4 Recept or	Seroto nin 5- HT1A Recept or	Seroto nin 5- HT2A Recept or
4- Amino Methyl Piperidi ne Derivati ves (Gener al)	High Affinity[1]	Modera te Affinity	Low Affinity	-	-	-	-	-
Fentany I Analog ues	High Affinity (Sub- nM)[2]	Lower Affinity	Lower Affinity	-	-	-	-	-
Piperidi ne- based D4 Antago nists	-	-	-	Modera te Affinity	Modera te Affinity	High Affinity (nM)[3]	-	-
Arylpipe razine Derivati ves	-	-	-	High Affinity	High Affinity	High Affinity	High Affinity	High Affinity

Note: "-" indicates data not readily available in the provided search results. The affinities are generalized from multiple sources.

Table 2: Comparative Functional Activity of a Selective MOR Agonist



Compound	Receptor	Assay Type	Parameter	Value	Efficacy (Emax %)
(3R, 4S)-23[4]	MOR	Functional Assay	EC50	0.0013 nM	209.1%
DOR	Functional Assay	EC50	74.5 nM	267.1%	
KOR	Functional Assay	EC50	116.2 nM	209.5%	

Experimental Protocols

Detailed methodologies for key experiments cited in determining the selectivity and functional activity of compounds are provided below.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor. [5][6]

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

- Cell membranes or tissue homogenates expressing the receptor of interest.
- Radioligand specific for the target receptor (e.g., [3H]-DAMGO for MOR).
- Test compound at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
- Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).

Procedure:



- Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.
- Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the plates for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled GPCRs.

Objective: To determine the functional activity (EC₅₀ or IC₅₀) and efficacy (Emax) of a test compound at a Gs or Gi-coupled receptor.

Materials:

- Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
- Test compound at various concentrations.
- Forskolin (for Gi-coupled receptors).
- cAMP detection kit (e.g., GloSensor™ cAMP Assay).[7]



Luminometer.

Procedure:

- Cell Culture: Plate the cells in a 96-well plate and grow overnight.
- Assay Preparation: On the day of the assay, replace the culture medium with a serum-free medium.
- Compound Addition:
 - For Gs-coupled receptors (stimulation): Add varying concentrations of the test compound.
 - For Gi-coupled receptors (inhibition): Add varying concentrations of the test compound followed by a fixed concentration of forskolin to stimulate cAMP production.
- Incubation: Incubate the plate for a specified time (e.g., 20-30 minutes) at 37°C.
- cAMP Measurement: Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's protocol using a luminometer.
- Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Emax).

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[8][9][10]

Objective: To determine the functional activity (EC $_{50}$) of a test compound at a Gq-coupled receptor.

Materials:

- Cells expressing the receptor of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).



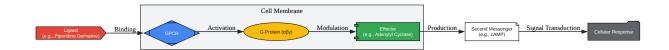
- Assay buffer (e.g., HBSS with HEPES).
- Test compound at various concentrations.
- A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

- Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
- Compound Preparation: Prepare a separate plate with the test compounds at various concentrations.
- Measurement: Place both plates in the fluorescence plate reader. The instrument will inject
 the test compound into the cell plate and simultaneously measure the change in
 fluorescence intensity over time.
- Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀.

Mandatory Visualization

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), which is a common target for piperidine-based compounds.





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Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

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